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Compound of Interest

2-Bromo-1-(4-chlorophenyl)-2-
Compound Name:
phenylethan-1-one

In-Depth Technical Guide to C14H10BrCIO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical
properties of the compound with the molecular formula C14H10BrCIO. It includes a detailed
summary of its molecular weight and elemental composition, standardized experimental
protocols for its characterization, and a generalized workflow for the identification of such a
novel chemical entity.

Molecular Properties and Composition

The fundamental characteristics of C14H10BrCIlO are summarized below. These values are
crucial for its identification and quantification in experimental settings.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b157867?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157867?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value
Molecular Formula C14H10BrCIO
Molecular Weight 309.58 g/mol [1]
Exact Mass 307.96036 Da[1]

Elemental Composition

Carbon (C) 54.31%
Hydrogen (H) 3.26%
Bromine (Br) 25.81%
Chlorine (CI) 11.45%
Oxygen (O) 5.17%

Experimental Protocols for Characterization

The definitive identification and characterization of a novel compound such as C14H10BrCIO
require a suite of analytical techniques. Below are detailed methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of an organic
compound.

o Objective: To determine the carbon-hydrogen framework of the molecule.
e Sample Preparation:

o Dissolve 5-10 mg of purified C14H10BrCIO in approximately 0.6-0.7 mL of a deuterated
solvent (e.g., Chloroform-d, CDCIs).

o Transfer the solution to a clean, dry NMR tube.

e Instrumentation: A 300 MHz or higher NMR spectrometer.
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o Data Acquisition:

o H NMR: Acquire a one-dimensional proton NMR spectrum. Key parameters to optimize
include the number of scans, relaxation delay, and pulse width. Water suppression
techniques may be necessary depending on the solvent.

o 13C NMR: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural
abundance of 13C, a greater number of scans will be required.

o 2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons,
two-dimensional NMR experiments such as Correlation Spectroscopy (COSY),
Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond
Correlation (HMBC) should be performed.

o Data Analysis: The chemical shifts, coupling constants, and integrations of the peaks in the
1H and 13C spectra, along with the correlation peaks in the 2D spectra, are used to assemble
the final molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a
molecule, confirming its molecular weight and elemental composition.

o Objective: To determine the accurate mass and isotopic distribution pattern of the molecule.
e Sample Preparation:

o Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., acetonitrile or
methanol).

o The concentration should be in the low pg/mL to ng/mL range, depending on the sensitivity
of the instrument.

 Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or
Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray
lonization - ESI).

o Data Acquisition:
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o Acquire a full scan mass spectrum in positive or negative ion mode.

o The presence of bromine and chlorine will result in a characteristic isotopic pattern due to
their natural isotopic abundances (7°Br/81Br and 3>CI/37Cl).[2]

o Perform tandem MS (MS/MS) experiments by isolating the molecular ion and subjecting it
to collision-induced dissociation (CID) to obtain fragmentation data, which can aid in
structural elucidation.

o Data Analysis:
o The high-resolution mass of the molecular ion is used to confirm the elemental formula.

o The isotopic distribution pattern should be compared with the theoretical pattern for
C14H10BrCIO.

o The fragmentation pattern provides information about the different structural motifs within
the molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the compound and can also be used for its purification.

Objective: To assess the purity of the synthesized compound and to isolate it from any
impurities.

e Sample Preparation:
o Dissolve a small amount of the sample in the mobile phase to be used for the analysis.
o Filter the sample through a 0.22 um syringe filter to remove any particulate matter.

 Instrumentation: An HPLC system equipped with a pump, injector, column, and a suitable
detector (e.g., UV-Vis or Diode Array Detector). A C18 reversed-phase column is a common
starting point for non-polar to moderately polar compounds.

e Method Development:
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o Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g.,
acetonitrile or methanol) is typically employed. A small amount of acid (e.g., formic acid or
trifluoroacetic acid) may be added to improve peak shape.

o Flow Rate: A typical flow rate is 1 mL/min for an analytical column.

o Detection: The wavelength for UV detection should be chosen based on the UV-Vis
spectrum of the compound to maximize sensitivity.

o Data Analysis: The purity of the compound is determined by integrating the area of the main
peak and expressing it as a percentage of the total area of all peaks in the chromatogram.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a generalized workflow for the characterization of a novel
chemical entity and a potential, though hypothetical, signaling pathway that a halogenated
aromatic compound might influence, given that such compounds are known to exhibit a range
of biological activities.[3][4]
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Synthesis & Purification

(Chemical Synthesis of C14HloBrCIO)

:

Gurification (e.g., Column Chromatography, RecrystallizationD

Structural Elucidation & Purity Assessment

Mass Spectrometry HPLC Analysis
(HRMS, MS/MS) (Purity Assessment)

NMR Spectroscopy

(1H, 13C, 2D)

Biological Evaluation

Y y y

Biological Screening
(e.g., Enzyme Assays, Cell-based Assays)

(Mechanism of Action Studies)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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